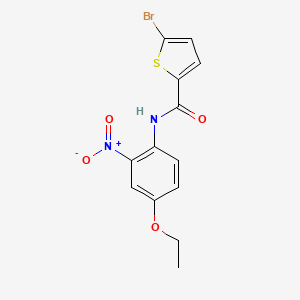

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide

Description

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, a nitro group, and a thiophene ring

Properties

IUPAC Name |

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4S/c1-2-20-8-3-4-9(10(7-8)16(18)19)15-13(17)11-5-6-12(14)21-11/h3-7H,2H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOHANWACXVNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene, followed by the introduction of the ethoxy and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The ethoxy group can be replaced with other alkoxy groups through transetherification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and thiophene ring can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

5-bromo-N-(4-ethoxy-2-nitrophenyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

5-bromo-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves several key steps:

- Bromination of Thiophene : The thiophene ring is brominated to introduce the bromine substituent.

- Electrophilic Aromatic Substitution : The ethoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.

- Amide Coupling : The final step involves forming the carboxamide group via an amide coupling reaction.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H15BrN2O4S

- Molecular Weight : 327.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Candida albicans | 0.8 μg/mL | 1.5 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been tested against several human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays revealed that the compound exhibits cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

| A549 | 9.8 |

Mechanistic studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics, similar to known chemotherapeutic agents.

The mechanism of action for this compound involves several biological interactions:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzyme Interaction : The thiophene ring and bromine atom may interact with specific enzymes and receptors, modulating their activity.

- Induction of Apoptosis : The compound triggers apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide | Thiophene | Moderate anticancer activity |

| 5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide | Furan | Lower antimicrobial activity |

| 5-bromo-N-(4-chlorophenyl)benzene-2-carboxamide | Benzene | Higher cytotoxicity but less selective |

This table illustrates that while other compounds exhibit certain activities, the unique combination of functional groups in the studied compound enhances its biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.